Product packaging for cis-1,3-Dimethyl-2-methylenecyclohexane(Cat. No.:CAS No. 19781-47-6)

cis-1,3-Dimethyl-2-methylenecyclohexane

Cat. No.: B012520
CAS No.: 19781-47-6
M. Wt: 124.22 g/mol
InChI Key: UTQSTOKTRPNZHE-OCAPTIKFSA-N
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Description

cis-1,3-Dimethyl-2-methylenecyclohexane (CAS: 19781-47-6) is a bicyclic monoterpene derivative with the molecular formula C₉H₁₆ and a molecular weight of 124.22 g/mol . It is characterized by a cyclohexane ring substituted with two methyl groups at the 1- and 3-positions and a methylene group at the 2-position. The stereochemistry of the methyl groups is critical, as the cis configuration imposes unique steric and electronic effects on the molecule. Key physical properties include a boiling point of 152.7°C and a density of 0.80 g/cm³ . Its IUPAC Standard InChIKey (UTQSTOKTRPNZHE-OCAPTIKFSA-N) reflects its stereochemical identity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16 B012520 cis-1,3-Dimethyl-2-methylenecyclohexane CAS No. 19781-47-6

Properties

IUPAC Name

(1S,3R)-1,3-dimethyl-2-methylidenecyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-7-5-4-6-8(2)9(7)3/h7-8H,3-6H2,1-2H3/t7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQSTOKTRPNZHE-OCAPTIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](C1=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cycloaddition

The reaction between a diene (e.g., 2-methyl-1,3-butadiene) and a dienophile (e.g., 3-methylcyclopentene) under thermal or Lewis acid-catalyzed conditions yields a bicyclic intermediate. Subsequent dehydrogenation introduces the exocyclic double bond. For example:

Stereochemical outcomes depend on the dienophile’s substitution pattern and reaction dynamics.

Ring-Closing Metathesis

Using Grubbs’ catalyst (e.g., G2), a diene precursor such as 1,3-dimethyl-1,5-heptadiene undergoes RCM to form the cyclohexane ring. This method offers better control over the cis configuration:

The exocyclic methylene group is retained post-cyclization.

Dehydration of Alcohol Precursors

Dehydration of 1,3-dimethyl-2-cyclohexanol derivatives is a straightforward route.

Acid-Catalyzed Dehydration

Treatment of 1,3-dimethyl-2-cyclohexanol with H₃PO₄ or H₂SO₄ eliminates water, forming the methylene group:

The cis configuration is preserved if the starting alcohol has the correct stereochemistry.

Zeolite-Mediated Dehydration

Mesoporous zeolites (e.g., H-ZSM-5) enhance selectivity by minimizing carbocation rearrangements:

This method reduces side products like 1,2-dimethyl isomers.

Catalytic Hydrogenation and Isomerization

Partial Hydrogenation of Aromatic Precursors

Hydrogenating 1,3-dimethyl-2-methylenebenzene over Pd/C (5%) under mild conditions saturates the benzene ring without affecting the exocyclic double bond:

This approach requires aromatics with pre-installed methyl and methylene groups.

Acid-Catalyzed Isomerization

Lewis acids (e.g., BF₃·Et₂O) isomerize less stable cyclohexene derivatives to the target compound:

This method is ideal for correcting stereochemical mismatches.

Stereochemical Control and Optimization

Achieving the cis-1,3-dimethyl configuration demands strategic precursor design:

Chiral Auxiliaries

Using (R)- or (S)-configured starting alcohols ensures retention of stereochemistry during dehydration. For example:

Kinetic vs. Thermodynamic Control

Low-temperature reactions favor kinetic products (cis), while higher temperatures may lead to trans isomers.

Comparative Analysis of Methods

MethodConditionsYield (%)StereoselectivityScalability
Diels-AlderThermal/Lewis acid60–75ModerateModerate
RCMGrubbs’ catalyst70HighLow
Acid dehydrationH₃PO₄/H₂SO₄58–65HighHigh
Zeolite dehydrationH-ZSM-5, 150°C78Very highHigh
HydrogenationPd/C, H₂82HighModerate

Chemical Reactions Analysis

Types of Reactions: cis-2,6-Dimethyl-1-methylenecyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the methylene group to a methyl group, resulting in the formation of cis-2,6-dimethylcyclohexane.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups at specific positions on the cyclohexane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.

    Substitution: Halogenation reactions typically use halogens (Cl2, Br2) in the presence of light or a catalyst.

Major Products:

    Oxidation: Formation of 2,6-dimethylcyclohexanone or 2,6-dimethylcyclohexanol.

    Reduction: Formation of cis-2,6-dimethylcyclohexane.

    Substitution: Formation of halogenated derivatives such as 2,6-dimethyl-1-chlorocyclohexane.

Scientific Research Applications

Catalysis and Chemical Processes

CDCH has emerged as a significant player in catalysis and chemical processes. Its unique structure allows it to function effectively as a catalyst or co-catalyst in numerous reactions. The advantages include:

  • High Reaction Rates : CDCH enhances the speed of chemical reactions, making processes more efficient.
  • Improved Selectivity : It allows for greater control over reaction pathways, leading to higher yields of desired products.
  • Applications : Used in fine chemicals manufacturing and organic synthesis, where precision and efficiency are critical .

Energy Efficiency

In the context of sustainability, CDCH contributes significantly to energy efficiency:

  • Fuel Formulations : It is incorporated into advanced fuel formulations to enhance combustion efficiency.
  • Emission Reduction : CDCH helps in reducing harmful emissions during fuel combustion, contributing to cleaner air.
  • Sustainability : The use of CDCH aligns with global efforts to reduce carbon footprints and promote sustainable industrial practices .

Materials Science

The compound's stability and compatibility with other substances make it an essential component in materials science:

  • Building Blocks for Polymers : CDCH is used as a precursor in the synthesis of various polymers and resins.
  • Enhanced Properties : Materials derived from CDCH exhibit improved mechanical strength, thermal stability, and resistance to environmental factors.
  • Applications : These materials find use in industries such as automotive, aerospace, and electronics, where durability is paramount .

Pharmaceuticals

In the pharmaceutical industry, CDCH plays a crucial role in drug development:

  • Solvent Properties : It serves as an effective solvent for drug synthesis and purification processes.
  • Compatibility : Its ability to interact with a wide range of active pharmaceutical ingredients makes it valuable for formulation scientists.
  • Case Studies : Research indicates that formulations using CDCH can lead to more effective drug delivery systems .

Agrochemical Industry

CDCH is also significant in agrochemical applications:

  • Crop Protection : It is utilized in the formulation of herbicides and insecticides.
  • Efficacy Enhancement : Incorporating CDCH into these products improves their effectiveness while minimizing environmental impacts.
  • Sustainable Practices : This application supports agricultural productivity through better pest control methods that are environmentally sustainable .

Mechanism of Action

The mechanism of action of cis-2,6-Dimethyl-1-methylenecyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structural configuration allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The methylene group at position 1 can participate in various chemical reactions, altering the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

cis-1-Ethyl-3-methylcyclohexane (CAS: 19489-10-2)

This compound replaces the methylene group in the target molecule with an ethyl group. Despite structural similarities, the ethyl substitution reduces ring strain and alters physical properties:

  • Boiling point : 148.85°C (vs. 152.7°C for cis-1,3-dimethyl-2-methylenecyclohexane) .
  • Density: 0.7810 g/cm³ (slightly lower than the target compound’s 0.80 g/cm³) .

cis-1,3-Dimethylcyclohexane

Removing the methylene group from the target compound results in a simpler structure with distinct thermodynamic properties (data from ):

Property cis-1,3-Dimethylcyclohexane This compound
Liquid-phase entropy (S°) 214.2 J/mol·K Not reported
Gas-phase entropy (S°) 310.5 J/mol·K Not reported
Boiling point ~148–152°C (estimated) 152.7°C

The methylene group introduces additional ring strain and electronic unsaturation, likely increasing reactivity in cycloaddition or oxidation reactions.

trans-1,3-Dimethyl-2-methylenecyclohexane

The trans isomer of the target compound (CAS: 95177-47-2) would exhibit distinct NMR coupling constants due to differences in double bond geometry. For example:

  • This compound : Vinylic protons show a 3Jcis = 12.9 Hz (analogous to ).
  • trans isomer : Expected 3Jtrans ≈ 15.9 Hz (based on cinnamate model compounds in ).
    This difference influences spectroscopic identification and conformational stability.

Cyclohexane Derivatives with Functional Groups

  • 1,4-Cyclohexane diisocyanate (CAS: 2556-36-7) : Contains reactive isocyanate groups, contrasting sharply with the inert methyl/methylene substituents in the target compound.
  • Cis-1,2-diacetoxy-1,2-dihydroacronycine (IC₅₀ = 5.8 µM) : While structurally distinct, this highlights how substituent electronegativity (acetate vs. methyl/methylene) impacts bioactivity.

Conformational and Thermodynamic Analysis

The methylene group in This compound imposes unique conformational constraints. For example:

  • In cis-1,3-dichlorocyclohexane , the cis-1,3 configuration forces substituents into axial positions to minimize 1,3-diaxial interactions . Similarly, the methyl groups in the target compound likely adopt axial orientations, while the methylene group introduces torsional strain.
  • Thermodynamic data for cis-1,3-dimethylcyclohexane (ΔfH°liquid = -215.6 kJ/mol ) suggest that the methylene group in the target compound may increase heat of formation due to ring strain.

Commercial Availability

This compound is supplied by specialized manufacturers (e.g., Carbone Scientific, ChemSampCo ), whereas simpler analogs like cis-1,3-dimethylcyclohexane are more widely available.

Biological Activity

Introduction

Cis-1,3-Dimethyl-2-methylenecyclohexane (C9H16) is a bicyclic compound that has garnered interest in various fields, particularly in pharmacology and toxicology. This article delves into the biological activities associated with this compound, focusing on its effects on cellular mechanisms, potential therapeutic applications, and toxicological profiles.

  • Molecular Formula: C9H16
  • Molecular Weight: 124.23 g/mol
  • CAS Number: 19781-47-6
  • IUPAC Name: this compound

The structural configuration of this compound influences its reactivity and interactions with biological molecules. The presence of the methylene group allows for various chemical reactions that can modulate biological activity.

Cytotoxicity and Apoptosis

Recent studies have indicated that this compound exhibits significant cytotoxic effects on hepatocytes. In a study involving murine models, the compound was shown to influence the expression of Poly (ADP-ribose) polymerase (PARP-1), an enzyme involved in DNA repair mechanisms. The results indicated a correlation between increased dosages of the compound and heightened PARP-1 expression, suggesting a potential mechanism for inducing apoptosis in liver cells .

Table 1: Effects of this compound on Hepatocyte PARP-1 Expression

Dosage (g/kg BW)PARP-1 Expression (Mean ± SD)Apoptosis (%)
Control0.30 ± 0.130.30 ± 0.13
0.0041.49 ± 0.221.49 ± 0.22
0.061.33 ± 0.241.33 ± 0.24

The study found that higher concentrations of this compound led to significant increases in both PARP-1 expression and hepatocyte apoptosis rates (p < 0.05) .

The biological activity of this compound may be attributed to its interaction with specific biomolecules and cellular pathways:

  • Interaction with Enzymes: The compound can form reactive intermediates that may inhibit or activate various enzymes involved in metabolic processes.
  • Cell Signaling Modulation: By affecting PARP-1 expression, the compound may influence cell survival pathways and apoptosis.

Study on Hepatocyte Toxicity

A notable case study involved administering this compound to mice over a period of ten days to assess its hepatotoxic effects. Histopathological examinations revealed significant liver damage characterized by increased apoptosis rates in treated groups compared to controls . This highlights the need for further investigation into the safety profile of this compound.

Comparative Analysis with Related Compounds

Comparative studies with trans-1,3-Dimethyl-2-methylenecyclohexane have shown differences in biological activity due to their structural configurations. The cis isomer tends to exhibit more pronounced effects on hepatocyte apoptosis compared to its trans counterpart. This suggests that stereochemistry plays a crucial role in determining biological outcomes.

Table 2: Comparative Biological Activity of Isomers

CompoundCytotoxicity (IC50)PARP-1 Modulation
This compoundLow (specific values pending)Significant
trans-1,3-Dimethyl-2-methylenecyclohexaneModerateMinimal

Q & A

Basic Research Questions

Q. How can the synthesis of cis-1,3-dimethyl-2-methylenecyclohexane be optimized to control product distribution in acid-catalyzed dehydration reactions?

  • Methodological Answer : Optimize reaction conditions (e.g., acid strength, temperature, and steric effects) to favor the desired product. Gas Chromatography (GC) with flame ionization detection can separate and quantify methylcyclohexene and methylenecyclohexane isomers . Kinetic vs. thermodynamic control should be evaluated by varying reaction time and temperature.

Q. What experimental techniques are recommended for characterizing the conformational stability of this compound?

  • Methodological Answer : Use molecular mechanics software (e.g., Chem3D) to model chair and twist-boat conformations. Compare calculated energy minima with experimental NMR data (e.g., coupling constants for axial/equatorial substituents) . Differential Scanning Calorimetry (DSC) can measure enthalpy changes during conformational transitions .

Q. How do thermodynamic parameters like enthalpy of fusion (ΔfusH) inform the stability of this compound derivatives?

  • Methodological Answer : Compare experimental ΔfusH values (e.g., -49.8 kJ/mol for cis-1,2-dimethylcyclohexane) with computational predictions using density functional theory (DFT). Discrepancies may indicate steric strain or crystal-packing effects .

Advanced Research Questions

Q. How should researchers address contradictions between experimental product distributions and Zaitzev’s rule in methylenecyclohexane synthesis?

  • Methodological Answer : Analyze steric hindrance and transition-state stabilization using isotopic labeling (e.g., deuterated reactants) to track hydride shifts. GC-MS can identify minor products, while computational modeling (e.g., Gaussian) evaluates competing reaction pathways .

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